molecular formula C30H22FN3O3 B11475776 N-(4-fluorophenyl)-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide

N-(4-fluorophenyl)-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide

Cat. No.: B11475776
M. Wt: 491.5 g/mol
InChI Key: JWPBHHJTNHSQGQ-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZAMIDE is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the fluorophenyl group and the acetamido moiety. Common reagents used in these steps include indole, fluorobenzene, and acetic anhydride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring purity and consistency of the product, and implementing safety measures for handling potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZAMIDE
  • N-(4-BROMOPHENYL)-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZAMIDE

Uniqueness

N-(4-FLUOROPHENYL)-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, potentially improving their pharmacokinetic properties.

Properties

Molecular Formula

C30H22FN3O3

Molecular Weight

491.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetyl]amino]benzamide

InChI

InChI=1S/C30H22FN3O3/c1-34-25-14-8-6-12-23(25)26(27(34)19-9-3-2-4-10-19)28(35)30(37)33-24-13-7-5-11-22(24)29(36)32-21-17-15-20(31)16-18-21/h2-18H,1H3,(H,32,36)(H,33,37)

InChI Key

JWPBHHJTNHSQGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)NC4=CC=CC=C4C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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